molecular formula C21H24N4O3 B213813 methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate

methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate

Cat. No. B213813
M. Wt: 380.4 g/mol
InChI Key: GKOLRBUJMBAZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as MTB or Adamantyltriazolobenzoate and has been studied for various applications in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of MTB involves the inhibition of the protease enzyme. MTB binds to the active site of the protease enzyme, preventing it from cleaving specific peptide bonds. This inhibition leads to the disruption of cellular processes that rely on the protease enzyme, leading to potential therapeutic effects.
Biochemical and Physiological Effects
MTB has been shown to have various biochemical and physiological effects. Inhibition of the protease enzyme has been shown to have potential therapeutic effects in diseases such as HIV, cancer, and Alzheimer's disease. Additionally, MTB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MTB for lab experiments is its high purity and yield. The synthesis of MTB has been optimized to increase yield and purity, making it a viable compound for scientific research. Additionally, MTB has been shown to have low toxicity, making it a safe compound to work with in lab experiments. One of the limitations of MTB is its limited solubility in water, making it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the study of MTB. One potential direction is the study of MTB as a potential therapeutic agent for diseases such as HIV, cancer, and Alzheimer's disease. Additionally, the study of MTB as an anti-inflammatory agent could lead to potential therapeutic applications in inflammatory diseases. Further optimization of the synthesis of MTB could also lead to increased yield and purity, making it a more viable compound for scientific research.
Conclusion
In conclusion, MTB is a synthetic compound that has gained significant attention in scientific research. The synthesis of MTB involves a multi-step process that requires specific reagents and conditions. MTB has been studied for various applications in the field of medicinal chemistry, including as a protease inhibitor. The mechanism of action of MTB involves the inhibition of the protease enzyme, leading to potential therapeutic effects. MTB has been shown to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. While there are limitations to working with MTB in lab experiments, further research and optimization of the synthesis of MTB could lead to increased yield and purity, making it a more viable compound for scientific research.

Synthesis Methods

The synthesis of MTB involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 1-adamantylamine with ethyl chloroformate to form 1-adamantyl carbamate. This intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid to form the triazole carbamate. The final step involves the reaction of the triazole carbamate with methyl 3-aminobenzoate to form MTB. The synthesis of MTB has been optimized to increase yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

MTB has been studied for various applications in the field of medicinal chemistry. One of the primary applications of MTB is as a protease inhibitor. MTB has been shown to inhibit the activity of the protease enzyme, which is involved in various cellular processes. This inhibition has been studied for potential therapeutic applications in diseases such as HIV, cancer, and Alzheimer's disease.

properties

Product Name

methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 3-[[3-(1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoate

InChI

InChI=1S/C21H24N4O3/c1-28-18(26)16-3-2-4-17(6-16)24-19(27)20-7-14-5-15(8-20)10-21(9-14,11-20)25-13-22-12-23-25/h2-4,6,12-15H,5,7-11H2,1H3,(H,24,27)

InChI Key

GKOLRBUJMBAZEK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5

Origin of Product

United States

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